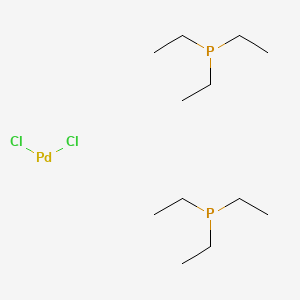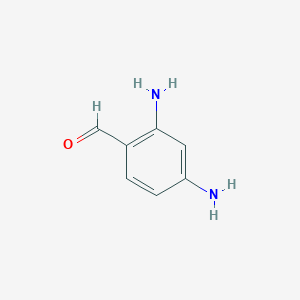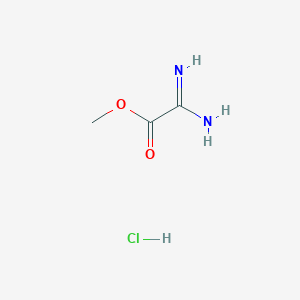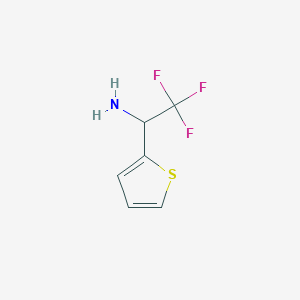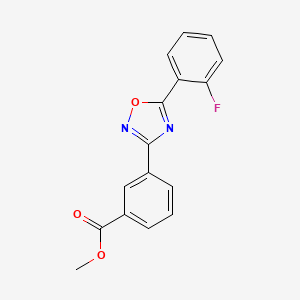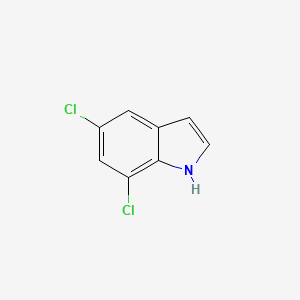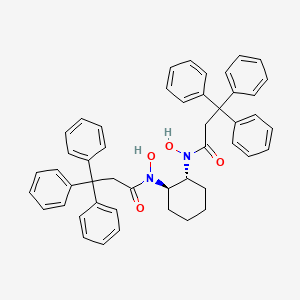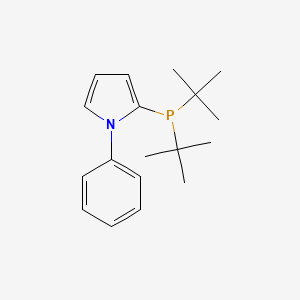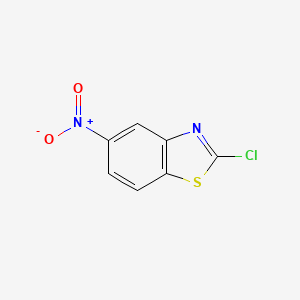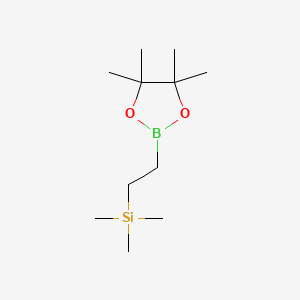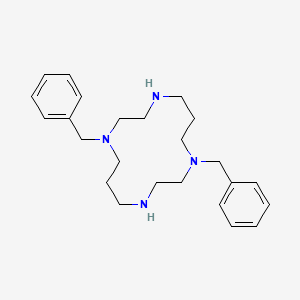
1,8-ジベンジル-1,4,8,11-テトラアザシクロテトラデカン
概要
説明
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound with the molecular formula C24H36N4
科学的研究の応用
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the synthesis of electroactive materials and as an antioxidant in rubber.
作用機序
Target of Action
It’s known that similar compounds are often used as chelating agents in coordination chemistry .
Mode of Action
It’s known that similar compounds can bind strongly to a wide range of metal ions .
Biochemical Pathways
It’s known that similar compounds can influence the oxidation state of metal ions .
Pharmacokinetics
It’s known that similar compounds can be soluble in water , which may impact their bioavailability.
Result of Action
It’s known that similar compounds can influence the oxidation state of metal ions , which may have downstream effects on cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane. For example, similar compounds can be oxidatively degraded, especially when in contact with strong oxidizing agents . Therefore, the storage and handling conditions of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane should be carefully controlled to prevent degradation and maintain efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of cyclam with benzyl halides under basic conditions. One common method is to react cyclam with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product .
化学反応の分析
Types of Reactions
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized derivatives .
類似化合物との比較
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound without benzyl groups.
1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with methyl groups instead of benzyl groups.
1,8-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-4,11-dibenzyl-1,4,8,11-tetraazacyclotetradecane: A more complex derivative with additional functional groups.
Uniqueness
1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal-ligand interactions, such as catalysis and drug delivery .
特性
IUPAC Name |
1,8-dibenzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-7-13-26-16-20-28(18-8-14-25-15-19-27)22-24-11-5-2-6-12-24/h1-6,9-12,25-26H,7-8,13-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFFCRTIFBAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCCNCCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457798 | |
| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214078-93-0 | |
| Record name | 1,8-Bis(phenylmethyl)-1,4,8,11-tetraazacyclotetradecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214078-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane interact with zirconium(IV) and what are the structural implications?
A1: 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane (abbreviated as Bn2Cyclam) acts as a diamido/diamine macrocyclic ligand, meaning it can bind to a metal center through four nitrogen atoms. In the research [], it forms complexes with zirconium(IV) (Zr(IV)). The interaction occurs through the nitrogen atoms of the cyclam ring, replacing chloride ions in the starting zirconium compound [(Bn2Cyclam)ZrCl2].
Q2: What are the catalytic properties of zirconium complexes incorporating 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane?
A2: The research article [] focuses on the synthesis and structural characterization of the zirconium complexes with Bn2Cyclam. It does not delve into investigating the catalytic properties of these specific complexes. Therefore, further research would be needed to determine their potential catalytic applications and activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


